Pyrrolidine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (3S)-
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Overview
Description
Pyrrolidine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (3S)- is a useful research compound. Its molecular formula is C10H23NOSi and its molecular weight is 201.38 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Applications
Pyrrolidines are significant heterocyclic compounds widely used in medicine, industrial applications, and scientific research. They have applications in pharmaceuticals, agrochemical substances, and dyes. The synthesis of pyrrolidines, like the (3SR,4RS)-1-methyl-3-nitro-4-(trichloromethyl)pyrrolidine, through [3+2] cycloaddition processes, highlights their polar nature and the possibility of conducting these reactions under mild conditions. Such methodologies open avenues for creating a range of compounds with potential applicability in various fields including organic synthesis and material sciences (Żmigrodzka et al., 2022).
Chemical Properties and Reactions
Pyrrolidine derivatives exhibit diverse chemical properties and are involved in various reactions, highlighting their versatility in chemical synthesis. The reaction involving (4S)‐4‐tert‐Butoxy‐3,4‐dihydro‐2H‐pyrrole 1‐Oxide, used as a reagent in cycloaddition processes and as an electrophilic component in pyrrolidine derivative synthesis, underscores the compound's reactivity and potential utility in organic synthesis (Cicchi & Brandi, 2012). Moreover, the synthesis of 3-(pyrrolidin-1-yl)piperidine, a significant compound in medicinal chemistry, through catalytic hydrogenation, exemplifies the intricate processes involved in the synthesis of complex organic molecules (Smaliy et al., 2011).
Molecular Interactions and Crystallography
The structural analysis of pyrrolidine derivatives, as illustrated by the study of 1′-(1,3-Diphenyl-1H-pyrazol-4-yl)-2′,3′,5′,6′,7′,7a’-hexahydro-1′H-dispiro[acenaphthylene-1,3′-pyrrolizine-2′,3′′-chromane]-2,4′′(1H)-dione, reveals detailed information about molecular conformations and interactions. Understanding these interactions is crucial for the design and development of new materials and pharmaceuticals (Jagadeesan et al., 2013).
Medicinal and Synthetic Chemistry
The versatility of pyrrolidine derivatives is further exemplified in medicinal and synthetic chemistry. For instance, 3,5-disubstituted pyrrolidine-2,4-diones showing anticonvulsant activity demonstrate the potential therapeutic applications of these compounds. Such discoveries are crucial for drug development and the design of new therapeutic agents (Sorokina et al., 2007).
Mechanism of Action
Target of Action
This compound is a type of silyl ether, which are often used as protective groups in organic synthesis . The tert-butyldimethylsilyl (TBS) group in particular is known for its unique reactivity pattern .
Mode of Action
The mode of action of this compound is likely related to its role as a protective group in organic synthesis . The TBS group can be selectively cleaved using a catalytic amount of NO+BF4− (5 mol%) in methanol at room temperature . This allows for the selective protection and deprotection of functional groups, which is a key strategy in multi-step organic synthesis .
Biochemical Pathways
The use of silyl ethers like this compound can have significant implications in biosynthetic and biodegradation pathways, due to their role in protecting functional groups .
Pharmacokinetics
As a silyl ether, it is likely to have low solubility in water, which could impact its bioavailability .
Result of Action
The result of the compound’s action is the protection of functional groups, allowing for selective reactions to occur in organic synthesis . This can enable the synthesis of complex organic molecules with high precision .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the cleavage of the TBS group is performed in methanol at room temperature . Therefore, the solvent and temperature can significantly impact the efficacy and stability of this compound .
Properties
IUPAC Name |
tert-butyl-dimethyl-[(3S)-pyrrolidin-3-yl]oxysilane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23NOSi/c1-10(2,3)13(4,5)12-9-6-7-11-8-9/h9,11H,6-8H2,1-5H3/t9-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDLGKSBUCUJCRU-VIFPVBQESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CCNC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@H]1CCNC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23NOSi |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80572250 |
Source
|
Record name | (3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80572250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
207113-36-8 |
Source
|
Record name | (3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80572250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.